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Compound of Interest

Compound Name: 8-Methylimidazo[1,5-a]pyridine

Cat. No.: B115793

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry,
demonstrating a wide range of biological activities. Its derivatives have been investigated for
their potential as anticancer, anti-inflammatory, and antiviral agents. Notably, this scaffold has
been identified as a core component of potent and selective Retinoic Acid Receptor-Related
Orphan Receptor C (RORc or RORYy) inverse agonists, which are promising therapeutic targets
for autoimmune diseases. This document provides an overview of the potential applications of
8-Methylimidazo[1,5-a]pyridine, with a focus on its role as a RORc inverse agonist, and
includes detailed synthetic and biological evaluation protocols based on closely related
analogs.

Synthetic Protocols

While the direct synthesis of 8-Methylimidazo[1,5-a]pyridine is not explicitly detailed in the
literature, a plausible synthetic route can be extrapolated from established methods for the
synthesis of the imidazo[1,5-a]pyridine core. A common and effective method involves the
cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon
electrophile.
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General Synthesis of 8-Methylimidazo[1,5-a]pyridine:

The synthesis of 8-Methylimidazo[1,5-a]pyridine can be envisioned to start from the
precursor, (3-methylpyridin-2-yl)ymethanamine. This precursor would then undergo cyclization to
form the fused imidazole ring.

Starting Material Preparation

(3-Methyl-2-cyanopyridine)

Reduction

(e.g., LiAIH4 or H2/Raney Ni)

Cyclization

Cyclizing Agent
(e.g., Triethyl orthoformate)

((3-Methylpyridin-2—yl)methanamine)

Cyclization

(S-Methylimidazo[l,S-a] pyridine)
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A plausible synthetic workflow for 8-Methylimidazo[1,5-a]pyridine.
Experimental Protocol: Synthesis of 8-Methylimidazo[1,5-a]pyridine (Hypothetical)

o Synthesis of (3-methylpyridin-2-yl)methanamine:
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o To a solution of 3-methyl-2-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF)
under a nitrogen atmosphere, slowly add lithium aluminum hydride (LiAIH4) (1.5 eq) at O
°C.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12 hours.

o Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and
then water again.

o Filter the resulting solid and wash with THF.

o Concentrate the filtrate under reduced pressure to yield crude (3-methylpyridin-2-
yl)methanamine, which can be purified by distillation or chromatography.

e Cyclization to form 8-Methylimidazo[1,5-a]pyridine:

[¢]

A mixture of (3-methylpyridin-2-yl)methanamine (1.0 eq) and triethyl orthoformate (3.0 eq)
is heated at reflux for 4 hours.

o The reaction is monitored by thin-layer chromatography (TLC).

o Upon completion, the excess triethyl orthoformate is removed by distillation under reduced
pressure.

o The residue is purified by column chromatography on silica gel (eluting with a gradient of
ethyl acetate in hexanes) to afford 8-Methylimidazo[1,5-a]pyridine.

Biological Activity: RORc Inverse Agonism

Derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as potent and selective
inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor ¢ (RORc). RORc is a
key transcription factor in the differentiation of pro-inflammatory Th17 cells, which are
implicated in the pathogenesis of various autoimmune diseases. By binding to the ligand-
binding domain of RORc, these inverse agonists inhibit its transcriptional activity, leading to a
reduction in the production of pro-inflammatory cytokines such as IL-17A.

Signaling Pathway of RORCc Inverse Agonism:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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